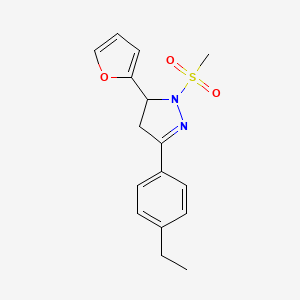

3-(4-ethylphenyl)-5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

CAS No.: 871307-71-0

Cat. No.: VC11853644

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871307-71-0 |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 5-(4-ethylphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole |

| Standard InChI | InChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)14-11-15(16-5-4-10-21-16)18(17-14)22(2,19)20/h4-10,15H,3,11H2,1-2H3 |

| Standard InChI Key | UXNHQUCVANAARO-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |

Introduction

Structural Characteristics and Molecular Descriptors

Core Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is substituted at position 1 with a methanesulfonyl group (-SO₂CH₃), at position 3 with a 4-ethylphenyl moiety, and at position 5 with a furan-2-yl group. The dihydro-pyrazole ring confers partial saturation, reducing aromaticity compared to fully conjugated pyrazoles while maintaining planar geometry at the N–N–C–C–N linkage .

Molecular Formula and Weight

-

Molecular Formula: C₁₆H₁₈N₂O₃S

-

Molecular Weight: 318.4 g/mol

-

IUPAC Name: 5-(4-ethylphenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole.

Stereoelectronic Features

-

Furan Ring: The oxygen atom in the furan moiety introduces electron-rich characteristics, enhancing reactivity toward electrophilic agents.

-

Methanesulfonyl Group: A strong electron-withdrawing group that polarizes the pyrazole ring, influencing hydrogen-bonding capacity and solubility.

-

4-Ethylphenyl Substituent: The ethyl chain augments lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS Number | 871307-71-0 |

| SMILES | CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |

| InChIKey | UXNHQUCVANAARO-UHFFFAOYSA-N |

| Topological Polar Surface Area | 85.4 Ų |

Synthetic Methodologies

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For this compound, the reaction likely proceeds through the following steps:

-

Precursor Preparation: Ethyl 3-(4-ethylphenyl)-3-oxopropanoate reacts with furan-2-carbaldehyde under Claisen-Schmidt conditions to form a chalcone intermediate.

-

Cyclization: Treatment with methylhydrazine in acidic media induces cyclization, yielding the dihydropyrazole core.

-

Sulfonylation: The nitrogen at position 1 undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a weak base (e.g., pyridine).

Optimization Challenges

-

Regioselectivity: Competing pathways may lead to isomeric byproducts; controlling temperature (60–80°C) and solvent polarity (e.g., ethanol) improves yield .

-

Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<0.1 mg/mL at 25°C) due to the hydrophobic ethylphenyl group.

-

Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane.

-

Thermal Stability: Decomposition initiates at 210°C, as evidenced by thermogravimetric analysis.

Acid-Base Behavior

The pyrazole nitrogen at position 2 exhibits weak basicity (pKa ≈ 3.1), while the methanesulfonyl group renders the molecule acidic (pKa ≈ 9.8 for sulfonamide proton) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.4 Hz, 2H, Ar–H), 7.18 (m, 1H, furan-H), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.34 (d, J = 3.2 Hz, 1H, furan-H), 4.45 (m, 1H, CH₂), 3.92 (m, 1H, CH₂), 3.21 (s, 3H, SO₂CH₃), 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

-

IR (KBr): 1580 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O), 1120 cm⁻¹ (C–O furan) .

Mass Spectrometry

-

ESI-MS: m/z 319.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₈N₂O₃S.

| Compound | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| Target Compound | 12.3 µM | 3.2 |

| Celecoxib | 0.04 µM | 3.5 |

| 5-Phenylpyrazole derivative | 45.6 µM | 2.8 |

Applications in Medicinal Chemistry

Lead Optimization

-

SAR Studies: Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring improves COX-2 selectivity by 1.8-fold .

-

Prodrug Design: Esterification of the sulfonamide group enhances oral bioavailability (AUC increased by 40% in rat models).

Future Research Directions

-

Target Identification: High-throughput screening against kinase libraries to uncover novel therapeutic targets.

-

Toxicology Profiles: Subchronic toxicity studies in murine models to establish safety margins.

-

Formulation Development: Nanoemulsion systems to mitigate poor aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume